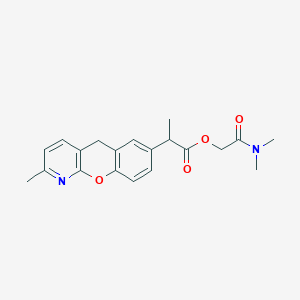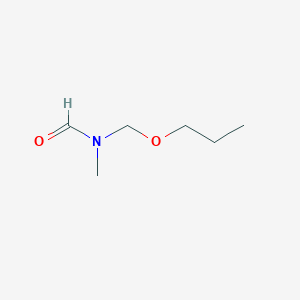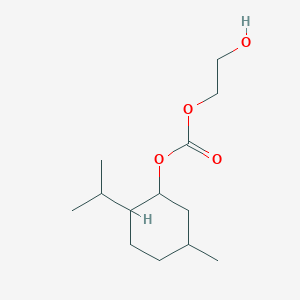![molecular formula C16H20N6 B124688 5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)- CAS No. 149756-69-4](/img/structure/B124688.png)
5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-, commonly known as TIBO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TIBO belongs to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has been shown to have promising antiviral activity against HIV-1.
Mecanismo De Acción
TIBO inhibits the reverse transcriptase enzyme by binding to a hydrophobic pocket near the active site of the enzyme. This binding prevents the enzyme from converting viral RNA into DNA, thereby inhibiting viral replication.
Efectos Bioquímicos Y Fisiológicos
TIBO has been shown to have a number of biochemical and physiological effects, including inhibition of viral replication, antitumor activity, and modulation of the immune system. However, further research is needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TIBO is its high potency against HIV-1, making it a promising candidate for further development as an antiviral agent. However, TIBO has also been shown to have limited bioavailability and poor solubility, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on TIBO, including:
1. Development of more potent TIBO derivatives with improved pharmacokinetic properties.
2. Investigation of the potential use of TIBO as an anticancer agent, particularly in combination with other chemotherapeutic agents.
3. Further studies on the mechanism of action of TIBO, particularly with regard to its effects on the immune system.
4. Exploration of the potential use of TIBO in the treatment of other viral infections, such as hepatitis B and C.
5. Investigation of the potential use of TIBO as a tool for studying the reverse transcriptase enzyme and its role in viral replication.
In conclusion, TIBO is a promising synthetic compound that has been extensively studied for its potential therapeutic applications. Its high potency against HIV-1 and potential use as an anticancer agent make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanisms of action and potential limitations.
Métodos De Síntesis
The synthesis of TIBO involves a multi-step process that includes the condensation of 2-amino-5,6-dimethylbenzimidazole with ethyl chloroacetate, followed by the reaction with hydrazine hydrate and subsequent cyclization to form the triazine ring. The final step involves the reaction with 4-methylpiperazine to form the piperazine moiety.
Aplicaciones Científicas De Investigación
TIBO has been extensively studied for its potential therapeutic applications, particularly as an antiviral agent against HIV-1. It has been shown to inhibit the reverse transcriptase enzyme, which is essential for the replication of the virus. TIBO has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.
Propiedades
Número CAS |
149756-69-4 |
|---|---|
Nombre del producto |
5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)- |
Fórmula molecular |
C16H20N6 |
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
5,8-dimethyl-3-(4-methylpiperazin-1-yl)-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C16H20N6/c1-11-4-5-13-12(10-11)14-15(21(13)3)17-16(19-18-14)22-8-6-20(2)7-9-22/h4-5,10H,6-9H2,1-3H3 |
Clave InChI |
YMKXKOOZXSGBGK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)N4CCN(CC4)C)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)N4CCN(CC4)C)C |
Otros números CAS |
149756-69-4 |
Sinónimos |
GR 99062 GR-99062 GR99062 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



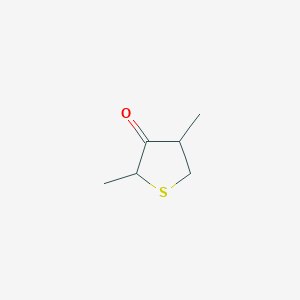
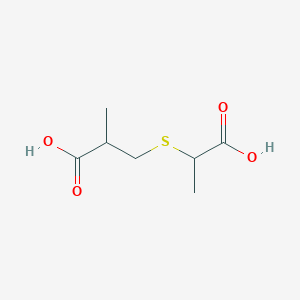
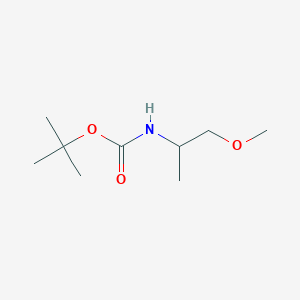
![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)
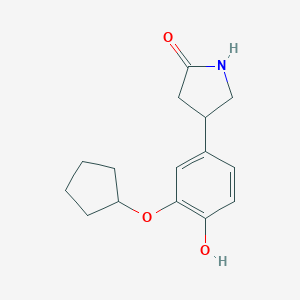
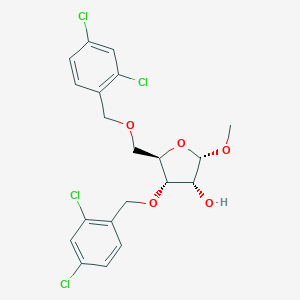
![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)
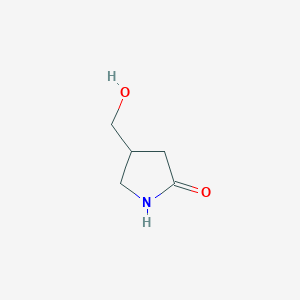
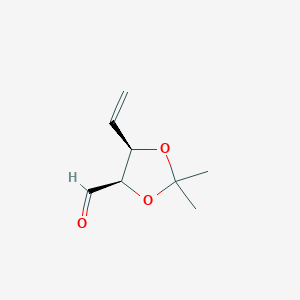
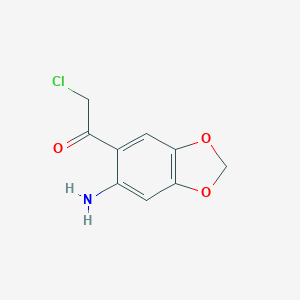
![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)
